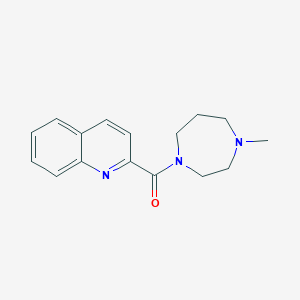![molecular formula C16H13FN2O B7468132 3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as FMQ, and it belongs to the quinazoline family of compounds. FMQ has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of FMQ involves its ability to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. FMQ has been shown to selectively inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In addition, FMQ has been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FMQ has been shown to have a number of biochemical and physiological effects. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. FMQ has also been shown to have potential as an anti-inflammatory agent, as well as a neuroprotective agent. In addition, FMQ has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMQ in lab experiments include its ability to selectively inhibit the activity of certain enzymes, as well as its potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, there are also limitations to using FMQ in lab experiments. For example, the synthesis of FMQ can be challenging, and it may not be readily available for use in lab experiments. In addition, FMQ may exhibit cytotoxicity at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of FMQ. One potential direction is the development of more efficient and scalable synthesis methods for FMQ. Another direction is the study of FMQ in animal models to further explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Additionally, the study of FMQ in combination with other drugs or therapies could provide insights into its potential as a synergistic agent. Finally, the study of the structure-activity relationship of FMQ could lead to the development of more potent and selective analogues.
Synthesemethoden
FMQ has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2-fluorobenzaldehyde with 2-aminobenzamide in the presence of a base. The resulting product is then treated with acetic anhydride to form FMQ. The synthesis of FMQ has also been achieved through the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
FMQ has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. FMQ has also been studied for its potential to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. Furthermore, FMQ has been shown to have potential as an anti-inflammatory agent, as well as a neuroprotective agent.
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-13-7-3-5-9-15(13)18-16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,1,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEQRYZKITZBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)



![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)